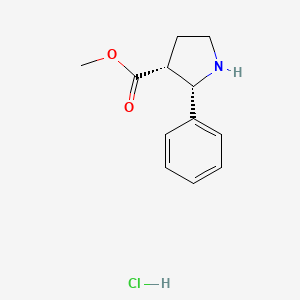

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride

Description

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a phenyl substituent at position 2 and a methyl ester group at position 3 of the pyrrolidine ring. The (2S,3R) stereochemistry is critical for its biological activity and physicochemical properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

methyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m1./s1 |

InChI Key |

RAKLJEPTGBTACR-NDXYWBNTSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCN[C@@H]1C2=CC=CC=C2.Cl |

Canonical SMILES |

COC(=O)C1CCNC1C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride typically involves:

- Construction of the pyrrolidine ring with the desired stereochemistry.

- Introduction of the phenyl substituent at the 2-position.

- Formation of the methyl ester at the 3-carboxylate position.

- Conversion to the hydrochloride salt for stability and handling.

Key Synthetic Routes

Cyclization of Chiral Precursors

One common approach starts from chiral amino acid derivatives or chiral hydroxyketones, which undergo cyclization to form the pyrrolidine ring with controlled stereochemistry. For example, cyclization of (S)-5-hydroxyhex-1-en-3-one derivatives under acidic or catalytic conditions can yield the pyrrolidine core with the desired (2S,3R) configuration.

Esterification of Pyrrolidine-3-carboxylic Acid

The methyl ester is typically introduced by esterification of the corresponding pyrrolidine-3-carboxylic acid. This can be achieved by:

- Acid-catalyzed esterification using methanol and a strong acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions.

- Alternatively, methylation using diazomethane or methyl iodide in the presence of a base can be employed for ester formation.

Introduction of the Phenyl Group

The phenyl substituent at the 2-position is introduced via:

Specific Example Synthesis

A representative synthetic sequence reported involves:

- Preparation of a chiral pyrrolidine intermediate via cyclization of a hydroxyketone precursor.

- Palladium-catalyzed cross-coupling of the pyrrolidine intermediate with phenyl iodide to install the phenyl group at the 2-position.

- Hydrolysis of ester intermediates followed by re-esterification to obtain the methyl ester.

- Treatment with hydrochloric acid to form the hydrochloride salt, enhancing compound stability and crystallinity.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Acid catalyst (e.g., p-TsOH), reflux | Controls stereochemistry (2S,3R) |

| Cross-coupling (Arylation) | Pd2(dba)3 catalyst, Xantphos ligand, Cs2CO3, 1,4-dioxane, 100 °C, 16 h | Efficient C–C bond formation |

| Esterification | Methanol, HCl or H2SO4, reflux | Methyl ester formation |

| Hydrochloride salt formation | HCl in ether or methanol | Stabilizes compound as hydrochloride |

Purification and Characterization

Research Findings and Optimization

- The stereoselectivity of the cyclization step is critical; reaction conditions such as temperature, solvent, and catalyst loading influence the (2S,3R) configuration yield.

- Palladium-catalyzed cross-coupling reactions have been optimized for high yield and selectivity using specific ligands like Xantphos and bases such as cesium carbonate.

- Esterification under acidic reflux conditions is a robust method, but alternative methylation methods can be used to avoid harsh conditions.

- Formation of the hydrochloride salt enhances compound stability, which is important for storage and further applications.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| Pyrrolidine ring formation | Cyclization | Acid catalyst (p-TsOH, HCl) | Reflux, 10 h | Stereoselective (2S,3R) pyrrolidine |

| Phenyl group introduction | Pd-catalyzed cross-coupling | Pd2(dba)3, Xantphos, Cs2CO3 | 100 °C, 16 h, 1,4-dioxane | Efficient C–C bond formation |

| Esterification | Acid-catalyzed esterification | Methanol, HCl or H2SO4 | Reflux | Methyl ester formation |

| Hydrochloride salt formation | Salt formation | HCl in ether or methanol | Room temperature | Stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared with three analogs:

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 757961-41-4)

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 1844898-16-3)

Ethylphenidate Hydrochloride (CAS: 19716-79-1)

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Stereochemistry : The (2S,3R) configuration distinguishes it from the (2R,3S) enantiomer (CAS: 1844898-16-3), which may exhibit divergent receptor-binding profiles .

- Salt Form : All analogs are hydrochloride salts, improving solubility but introducing similar hazards (e.g., H302: harmful if swallowed) .

Hazard and Regulatory Profiles

Table 2: Hazard Comparison

- Common Risks : All compounds may cause respiratory or skin irritation (H315, H319, H335) due to their hydrochloride salt nature.

Biological Activity

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride is a chiral compound belonging to the pyrrolidine class. Its unique stereochemistry at the 2 and 3 positions is pivotal for its biological activity and interaction with various biological targets. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 241.714 g/mol. The compound features a pyrrolidine ring substituted with a phenyl group and a carboxylate moiety, which contributes to its pharmacological properties .

Pharmacological Context

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

- Analgesic Properties : The compound may influence pain pathways, offering insights into its use as an analgesic agent .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. For instance:

- Binding Affinity Studies : Interaction studies utilizing techniques like surface plasmon resonance (SPR) have demonstrated the compound's binding affinity to various biological targets, which is essential for understanding its pharmacological profile .

- Structure-Activity Relationship (SAR) : Computational methods have been employed to analyze SAR, predicting the compound's efficacy based on its structural features .

Synthesis Methods

Several synthetic routes have been developed for producing this compound while preserving its stereochemical integrity. Key methods include:

- Chiral Resolution : Techniques such as chiral chromatography are used to isolate enantiomers with high purity.

- Esterification Reactions : The compound can be synthesized through esterification processes that involve pyrrolidine derivatives .

Case Studies and Research Findings

A selection of studies highlights the potential therapeutic applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.